4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione
Description
Properties
Molecular Formula |
C7H12N4O2S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-(1,1-dioxothian-4-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2S/c8-7-9-5-11(10-7)6-1-3-14(12,13)4-2-6/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
ZUOWYRWXFVARNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 3-amino-1,2,4-triazole with a suitable thiane-1,1-dione precursor. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione exhibits significant antimicrobial properties. Its structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. Studies have shown its effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further research is required to elucidate these mechanisms fully and assess its efficacy in clinical settings.
Agricultural Applications
Fungicide Development
In agriculture, the compound's triazole moiety is known for its fungicidal properties. It can be used as a building block in the synthesis of new fungicides that target plant pathogens. The effectiveness of this compound against specific fungal strains can lead to the development of safer and more efficient agricultural chemicals .
Plant Growth Regulation
Additionally, this compound has been studied for its role in regulating plant growth. Its application can enhance crop yields by promoting root development and improving stress tolerance in plants .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices as a functional additive. This incorporation can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that polymers modified with this compound exhibit improved resistance to degradation under various environmental conditions .
Nanotechnology
In nanotechnology, this compound can be utilized to create nanomaterials with specific functionalities. Its ability to form complexes with metal ions makes it valuable in synthesizing nanocomposites for applications in electronics and catalysis .
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant activity against E. coli and S. aureus; potential for new antibiotic development. |
| Anticancer Research | Induced apoptosis in leukemia cell lines; further studies needed for mechanism elucidation. |
| Agricultural Use | Increased resistance to fungal infections in treated crops; enhanced root growth observed in trials. |
| Polymer Modification | Improved thermal stability in polyvinyl chloride composites; potential for broader applications identified. |
| Nanocomposite Synthesis | Successful integration into silica nanoparticles; enhanced catalytic activity noted in preliminary tests. |
Mechanism of Action
The mechanism of action of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1λ⁶-thiane-1,1-dione | 4-Amino-4-(prop-2-en-1-yl)-1λ⁶-thiane-1,1-dione hydrochloride |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₈H₁₆ClNO₂S |
| Molecular Weight | Not explicitly provided | 225.74 g/mol |
| Substituent | 3-Amino-1H-1,2,4-triazol-1-yl | Prop-2-en-1-yl (allyl) |
| Functional Groups | Triazole, amino, sulfone | Allyl, amino, sulfone, hydrochloride salt |
| Salt Form | Neutral | Hydrochloride |
| Potential Reactivity | Hydrogen bonding, aromatic interactions | Allyl group may undergo radical or electrophilic additions |
| Theoretical Solubility | Moderate (polar groups) | Enhanced (hydrochloride salt improves aqueous solubility) |
Key Differences:
Substituent Chemistry: The triazole group in the target compound introduces aromaticity and hydrogen-bonding capacity, which could enhance binding to biological targets like enzymes or receptors. In contrast, the allyl group in the analog is non-aromatic and may confer lipophilicity or reactivity in polymerizations . The hydrochloride salt in the analog improves crystallinity and solubility, a common strategy for amine-containing pharmaceuticals. The neutral form of the target compound might require formulation adjustments for bioavailability.
Synthetic Utility :
- The triazole moiety is often synthesized via click chemistry (e.g., Huisgen cycloaddition), enabling modular derivatization. The allyl group, however, is typically introduced via alkylation or Grignard reactions, offering fewer orthogonal modification pathways .
Biological Relevance :
- Triazoles are prevalent in drugs (e.g., antifungals like fluconazole), suggesting the target compound could have antimicrobial or kinase-inhibitory activity. The allyl-substituted analog lacks this direct pharmacophore association but may serve as a building block for prodrugs or polymers .
Biological Activity
4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The compound has the following chemical characteristics:
- Molecular Formula : C6H10N4O2S
- Molecular Weight : 174.24 g/mol
- CAS Number : 16691-43-3
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with appropriate thioketones or thioacids under controlled conditions. The reaction yields a thiazolidine derivative that exhibits various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi.
- A study reported that certain triazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL.
Anticancer Activity
Triazole derivatives are also noted for their anticancer potential:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (colon carcinoma) | 6.2 |
| This compound | T47D (breast cancer) | 27.3 |
These findings suggest that the compound exhibits selective cytotoxicity against cancer cell lines while having a lower effect on normal cells.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. The compound's anti-inflammatory effects have been evaluated through:
- In vivo models showing reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several triazole derivatives against clinical isolates. The study found that compounds containing the triazole ring significantly inhibited bacterial growth compared to control groups.
Case Study 2: Anticancer Potential
In a comparative study on various triazole derivatives' effects on cancer cell lines, it was observed that those with a thiane moiety showed enhanced cytotoxicity against breast and colon cancer cells when compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
